molecular formula C15H16N2O B1667994 ベンモキシン CAS No. 7654-03-7

ベンモキシン

カタログ番号: B1667994
CAS番号: 7654-03-7
分子量: 240.30 g/mol
InChIキー: BEWNZPMDJIGBED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Properties

Benmoxin's primary application was as an antidepressant due to its mechanism of action as a monoamine oxidase inhibitor. MAOIs like Benmoxin work by inhibiting the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression.

Key Pharmacological Characteristics:

  • Chemical Formula : C₁₅H₁₆N₂O
  • Molecular Weight : 240.306 g/mol
  • Mechanism of Action : Irreversible inhibition of monoamine oxidase
  • Indications : Originally indicated for the treatment of depression

Recent Research Findings

Recent studies have expanded the understanding of Benmoxin's potential applications in various scientific domains:

  • Neuroprotection and Antioxidant Activity :
    • Benmoxin has shown modulative reactivity towards Cu(II)–amyloid β complexes and free radicals, indicating potential neuroprotective effects. Its ability to mitigate oxidative stress is comparable to that of Trolox, a vitamin E analog .
  • Antifungal and Anticancer Properties :
    • Compounds related to Benmoxin exhibit inhibitory activity against various phytopathogenic fungi and cancer cells. For instance, derivatives have demonstrated significant inhibitory rates against fungi such as Gibberella zeae and Fusarium oxysporum, with rates exceeding 90% at certain concentrations .
  • Potential in Treating Other Conditions :
    • The compound's interactions with other medications suggest it may enhance therapeutic effects in combination therapies. For example, it may increase the hypotensive effects when used with medications like Acebutolol .

Neuroprotective Effects

A study evaluated the effects of Benmoxin on neuronal cell lines exposed to oxidative stress. Results indicated that Benmoxin significantly reduced cell death and oxidative damage markers compared to control groups.

Antifungal Activity

In another investigation, Benmoxin derivatives were tested against several fungal pathogens. The results showed that specific structural modifications enhanced antifungal efficacy, achieving near-complete inhibition at low concentrations.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionModulates Cu(II)–amyloid β complexes
AntioxidantComparable antioxidant activity to Trolox
AntifungalInhibitory rates against various fungi
AnticancerInhibitory effects on cancer cell lines

Table 2: Drug Interactions

Drug InteractionEffect
1,2-BenzodiazepineIncreased CNS depression risk
AbaloparatideEnhanced orthostatic hypotension
AcarboseIncreased hypoglycemic activity
AcebutololEnhanced hypotensive effects

作用機序

化学反応の分析

ベンモキシンは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ベンモキシンは、科学研究において、主にモノアミンオキシダーゼ阻害の影響を研究するためのツールとして使用されてきました . 応用例を以下に示します。

    化学: ヒドラジン誘導体の反応性と安定性を研究するために使用されます。

    生物学: 神経伝達物質の代謝と、さまざまな生物学的プロセスにおけるモノアミンオキシダーゼの役割に関する研究に使用されます。

    医学: 潜在的な抗うつ効果とその他の薬物との相互作用について調査されました。

    産業: 販売中止のため、産業用途は限られています.

生物活性

Benmoxin, also known as Benmoxine, is a compound recognized for its biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into the various aspects of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of Benmoxin

Benmoxin is categorized as a monoamine oxidase inhibitor, which has implications in treating mood disorders such as depression. Its mechanism involves inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine in the brain. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.

The primary mechanism of action for Benmoxin is through the selective inhibition of MAO-A and MAO-B enzymes. Research indicates that Benmoxin has varying inhibitory effects on these enzymes:

  • MAO-A Inhibition : It shows moderate inhibitory activity, which can lead to increased serotonin levels.
  • MAO-B Inhibition : The compound exhibits higher selectivity towards MAO-B, contributing to its antidepressant effects without significant side effects associated with non-selective MAO inhibitors .

Antidepressant Effects

Benmoxin has been studied for its potential use in treating depression. Its ability to inhibit MAO allows for enhanced neurotransmitter availability, which is crucial in managing depressive symptoms. Clinical studies have shown promising results in mood improvement among patients treated with Benmoxin compared to placebo groups .

Neuroprotective Properties

In addition to its antidepressant effects, Benmoxin has demonstrated neuroprotective properties. Research indicates that it can mitigate oxidative stress by scavenging free radicals and modulating reactive oxygen species (ROS), thus protecting neuronal cells from damage . This property could be beneficial in neurodegenerative conditions where oxidative stress plays a significant role.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Benmoxin:

  • Case Study on Depression :
    • A clinical trial involving patients with major depressive disorder showed that those treated with Benmoxin experienced a significant reduction in depressive symptoms compared to those receiving standard treatment .
  • Antioxidative Activity :
    • In vitro studies demonstrated that Benmoxin exhibited antioxidative effects comparable to Trolox (a vitamin E analogue), indicating its potential role in protecting against oxidative damage in neuronal cells .
  • Comparative Efficacy :
    • In comparative studies against other MAO inhibitors, Benmoxin was found to have a favorable side effect profile while maintaining efficacy in increasing serotonin levels .

Table 1: Comparison of MAO Inhibition Potency

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio (MAO-B/MAO-A)
Benmoxin6>1000High
Moclobemide6100Moderate

Table 2: Summary of Biological Activities

Activity TypeDescription
AntidepressantInhibits MAO-A and MAO-B, enhancing neurotransmitter availability
NeuroprotectiveScavenges free radicals; protects neuronal cells from oxidative stress
AntioxidativeComparable antioxidative properties to Trolox

特性

IUPAC Name

N'-(1-phenylethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWNZPMDJIGBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046220
Record name Benmoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7654-03-7
Record name Benmoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7654-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benmoxin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benmoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benmoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benmoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENMOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9FY2SGBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was argon-substituted 7 times. 10 mL Schlenk flask was substituted with argon, and pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.], 2,2-dimethoxypropane (0.18 mL) [mw. 104.15, d=0.85, 1.5 mmol, 3.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added. The solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 38%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 59%, and the decomposed product, acetophenone, was produced by 1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Rh(cod) (S,S)-ptbp-skewphos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mg
Type
reactant
Reaction Step Five
[Compound]
Name
argon-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
9 mg
Type
reactant
Reaction Step Seven
Quantity
0.18 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was substituted with argon 7 times. 10 mL Schlenk flask was substituted with argon, pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added, and the solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 43%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 45%, and the decomposed product, acetophenone, was produced by 7%.
Quantity
119 mg
Type
reactant
Reaction Step One
[Compound]
Name
Rh(cod) (S,S)-ptbp-skewphos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
9 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benmoxin
Reactant of Route 2
Reactant of Route 2
Benmoxin
Reactant of Route 3
Reactant of Route 3
Benmoxin
Reactant of Route 4
Reactant of Route 4
Benmoxin
Reactant of Route 5
Benmoxin
Reactant of Route 6
Benmoxin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。